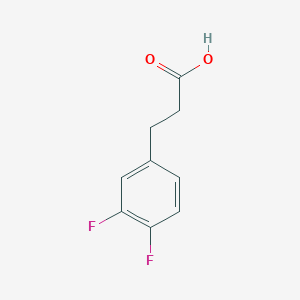

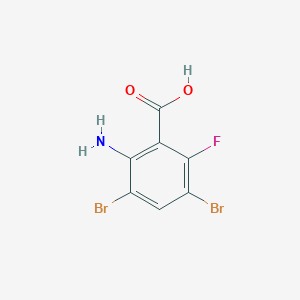

(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one" is a structurally interesting molecule due to its difluorinated and hydroxymethylated furan ring. Such compounds are important in synthetic organic chemistry for their potential applications in material science and as intermediates for complex molecule synthesis. The presence of fluorine atoms significantly influences the physical and chemical properties of the molecule, making it a valuable target for research.

Synthesis Analysis

The synthesis of related furanones involves strategic functionalization and cyclization reactions. A method for synthesizing 4-halo-5-hydroxyfuran-2(5H)-ones through sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids illustrates a possible approach to structurally similar compounds (Ma, Wu, & Shi, 2004). Additionally, the synthesis of 5-alkyl-3,4-difluorofuran-2(5H)-ones by lactonisation shows the effects of substituents on cyclisation ability, providing insights into the synthesis of difluorinated furan derivatives (Hajduch et al., 2014).

Molecular Structure Analysis

The structural elucidation of related compounds, such as 4-halo-5-hydroxyfuran-2(5H)-ones, has been confirmed through X-ray single-crystal diffraction studies, which could similarly apply to understanding the detailed molecular structure of "(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one" (Ma, Wu, & Shi, 2004).

Chemical Reactions and Properties

The chemical reactivity of furan derivatives can be influenced by substituents such as fluorine. Studies on the catalytic synthesis and reactions of biomass-derived furan compounds, including fluorination and hydrogenation reactions, provide insights into the chemical behavior and potential reactivity patterns of the subject compound (Zhang et al., 2023).

Physical Properties Analysis

The physical properties of fluorinated furan derivatives, such as solubility, melting point, and boiling point, are significantly affected by the presence of fluorine atoms and hydroxyl groups. The analysis of biobased polyesters using furan derivatives as building blocks provides useful data on material properties relevant to "(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one" (Jiang et al., 2014).

Chemical Properties Analysis

The presence of difluoro and hydroxymethyl groups in furanones alters their chemical properties, including reactivity towards nucleophiles, electrophiles, and participation in ring-opening reactions. The synthesis and functionalization of furan derivatives for high-value chemical production from biomass sources, such as 5-hydroxymethylfurfural, illustrate the versatility and chemical richness of such structures (Kong et al., 2018).

科学的研究の応用

Biomass Conversion and Sustainable Chemistry

Recent advances in biomass conversion emphasize the potential of (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one and its derivatives in sustainable chemistry. These compounds are derived from 5-hydroxymethylfurfural (HMF), a versatile platform chemical that can be produced from plant biomass, such as hexose carbohydrates and lignocellulose. The transformation of HMF into a wide array of chemicals, including monomers for polymers, fuels, and various functional materials, highlights a shift towards utilizing renewable resources in the chemical industry. This approach not only aims to replace non-renewable hydrocarbon sources but also to extend the application of HMF and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, in producing environmentally friendly and sustainable materials (Chernyshev, Kravchenko, & Ananikov, 2017).

Catalytic Transformation for Value-Added Products

The catalytic transformation of biomass-derived furfurals to value-added compounds, like cyclopentanones and their derivatives, has gained attention for its potential in biorefineries. These transformations utilize renewable feedstocks to produce a broad spectrum of chemicals, demonstrating the feasibility of replacing petrochemicals with bio-based alternatives. Research in this area focuses on developing efficient, scalable, and environmentally friendly catalytic processes. Such advancements are crucial for the practical application and commercialization of biomass-derived chemicals, offering a sustainable pathway for the chemical industry's future (Dutta & Bhat, 2021).

Adhesive Applications and Environmental Benefits

Investigations into the use of HMF and its derivatives in adhesive systems reveal potential environmental benefits and practical applications. For example, in the wood and foundry industries, HMF-based adhesives could replace fossil-based binders, significantly reducing the reliance on non-renewable resources. This research highlights the potential of HMF and its derivatives to serve as key renewable reactants in developing sustainable adhesive systems, which could lead to greener production processes and products (Thoma et al., 2020).

特性

IUPAC Name |

(4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O4/c6-5(7)3(9)2(1-8)11-4(5)10/h2-3,8-9H,1H2/t2-,3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXJTMLCLDWDQO-HRFVKAFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)(F)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H](C(C(=O)O1)(F)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445301 |

Source

|

| Record name | (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |

CAS RN |

166275-25-8 |

Source

|

| Record name | (4S,5S)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorobenzyl)sulfonyl]acetonitrile](/img/structure/B71662.png)

![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)

![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)

![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)

![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)

![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)